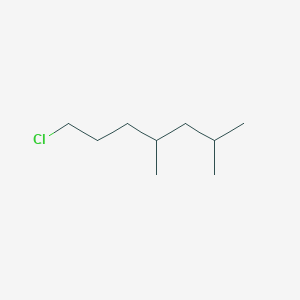
1-Chloro-4,6-dimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4,6-dimethylheptane is an organic compound belonging to the class of alkanes It is characterized by a heptane backbone with chlorine and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4,6-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 4,6-dimethylheptane using chlorine gas under controlled conditions. The reaction typically occurs in the presence of a radical initiator such as ultraviolet light or a peroxide catalyst to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4,6-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 4,6-dimethylheptanol, 4,6-dimethylheptylamine.
Elimination: 4,6-dimethylheptene.
Oxidation: 4,6-dimethylheptanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-4,6-dimethylheptane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where the base abstracts a proton, leading to the formation of a double bond.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4,6-dimethylheptane can be compared to other similar compounds such as:
- 1-Chloro-2,4-dimethylheptane
- 1-Chloro-3,5-dimethylheptane
- 1-Chloro-4,6-dimethyloctane
Uniqueness: The unique positioning of the chlorine and methyl groups in this compound imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H19Cl |
|---|---|
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
1-chloro-4,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)7-9(3)5-4-6-10/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
CJXJQSJNSAAQNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




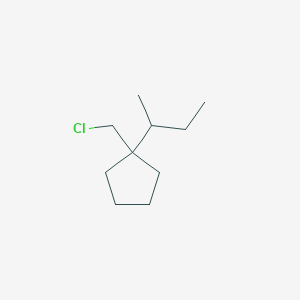
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
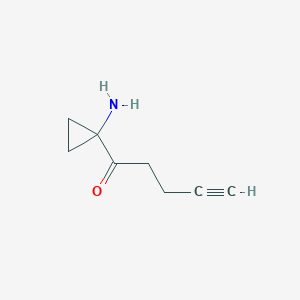
![ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13199907.png)

![3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13199913.png)
![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)
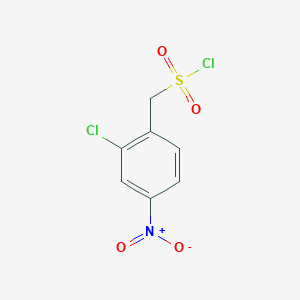
![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
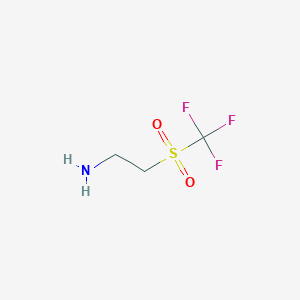
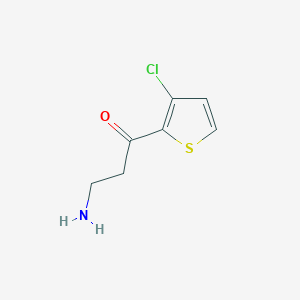
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
